[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine
Overview
Description
[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine: is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides . This reaction is often carried out under acidic conditions to facilitate the formation of the benzothiazole ring. Additionally, cyclization of thioamide or carbon dioxide (CO2) as raw materials can also be employed .
Industrial Production Methods
In industrial settings, the production of benzothiazole derivatives often involves high-yielding methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods are designed to be efficient, cost-effective, and environmentally friendly, aligning with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar biological activities.
2-Arylbenzothiazole: Known for its extensive pharmacological properties and structural diversity.
Imidazo[2,1-b][1,3]benzothiazole: Another benzothiazole derivative with significant biological activities.
Uniqueness
Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility and utility in scientific research .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S2/c1-9-6-7-10-13(8-9)19-15(17)14(10)16-18-11-4-2-3-5-12(11)20-16/h2-5,9H,6-8,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNOXYZUWXRCNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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